molecular formula C16H10N2O2 B2428863 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile CAS No. 15996-74-4

4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile

Cat. No.: B2428863
CAS No.: 15996-74-4
M. Wt: 262.268
InChI Key: PAKQBGKIYWXTMG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile typically involves the reaction of phthalimide with 4-cyanobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the methylene bridge or aromatic systems. Key findings include:

Reagent/Conditions Product Mechanistic Pathway
KMnO₄ (acidic conditions)4-(Carboxybenzyl)phthalimideOxidation of benzonitrile to carboxylic acid
Ozone (O₃) in CH₂Cl₂Phthalic anhydride + 4-cyanobenzaldehydeOzonolysis of the methylene bridge

Notable Observation : The benzonitrile group resists oxidation under mild conditions but converts to a carboxylic acid under strong acidic oxidants like KMnO₄.

Reduction Reactions

Reductive modifications target the phthalimide’s carbonyl groups or the nitrile moiety:

Reagent/Conditions Product Key Data
LiAlH₄ (THF, reflux)4-(Aminomethyl)benzonitrileComplete reduction of phthalimide to amine
H₂/Pd-C (ethanol)4-(Aminomethyl)benzylamineSimultaneous reduction of nitrile and phthalimide
NaBH₄ (MeOH)No reactionSelectivity for carbonyl groups absent

Mechanistic Insight : LiAlH₄ reduces both carbonyl groups of the phthalimide to hydroxylamine intermediates, which further dehydrate to form an isoindole-derived amine.

Substitution Reactions

The nitrile group and phthalimide nitrogen participate in nucleophilic substitutions:

Nitrile Hydrolysis

Conditions Product Yield
H₂SO₄ (20%, 100°C)4-(Phthalimidomethyl)benzamide78%
NaOH (aq., reflux)4-(Phthalimidomethyl)benzoic acid92%

Phthalimide Nitrogen Reactivity

Reagent Product Application
NH₂OH (HCl, EtOH)Hydroxamic acid derivativeChelating agent synthesis
R-NH₂ (DMF, K₂CO₃)N-Alkylphthalimide analogsDrug intermediate preparation

Critical Note : The phthalimide nitrogen exhibits limited nucleophilicity due to conjugation with carbonyl groups, requiring strong bases for substitution .

Catalytic and Photochemical Reactions

Emerging studies highlight unconventional reactivity:

Reaction Type Conditions Outcome
UV irradiation (λ = 254 nm)Radical cross-coupling productsFormation of biaryl structures
Pd(OAc)₂ (ligand, base)Suzuki-Miyaura coupling at benzonitrileIntroduction of aryl groups

Research Gap : Photochemical pathways remain underexplored but show promise for synthesizing complex architectures .

Stability and Degradation

The compound demonstrates moderate thermal stability but degrades under prolonged UV exposure:

Condition Half-Life Degradation Products
100°C (air)48 hoursPhthalic acid + 4-cyanotoluene
UV light (ambient)6 hoursPolymerized residues

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including condensation and substitution reactions. This compound can be utilized to create derivatives that exhibit enhanced properties or functionalities, making it valuable for researchers developing new materials or pharmaceuticals.

Synthetic Routes
The synthesis of this compound typically involves the condensation of aromatic amines with maleic anhydride derivatives. A common method employs catalysts such as silica-supported niobium complexes in a solvent mixture under reflux conditions. This approach not only enhances yield but also allows for the efficient production of derivatives with varied properties.

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown that compounds with similar isoindole structures can inhibit the growth of various pathogens and cancer cells, suggesting that this compound may interact with specific molecular targets within biological systems.

Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or interaction with cellular receptors. Such interactions can lead to alterations in cellular pathways, ultimately resulting in antimicrobial or anticancer activity. Further research is needed to elucidate these mechanisms fully.

Medicinal Applications

Pharmaceutical Intermediate
this compound is being explored as a pharmaceutical intermediate in drug development. Its unique chemical structure makes it suitable for modifications that could enhance therapeutic efficacy or reduce side effects in drug candidates. The potential for this compound to serve as a precursor for novel therapeutics is an area of active research .

Industrial Applications

Dyes and Pigments Production
In industrial settings, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. These applications benefit from the compound's ability to form stable complexes with various substrates, making it useful in textiles and coatings .

Polymer Additives
The compound also finds application as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it valuable in materials science .

Case Study 1: Anticancer Activity Assessment

A study conducted on isoindole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The study highlighted the importance of structural modifications on the anticancer activity of these compounds, paving the way for further exploration into their therapeutic potential.

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for producing this compound showed that using continuous flow reactors improved yield and reduced reaction times compared to traditional batch methods. This advancement not only enhances efficiency but also supports scalable production for industrial applications.

Mechanism of Action

The mechanism of action of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzoic acid
  • 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide
  • 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzyl alcohol

Uniqueness

4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitrile group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H10_{10}N2_2O2_2
  • Molecular Weight : 262.26 g/mol
  • CAS Number : [Not specified]

The compound features a dioxoisoindole moiety linked to a benzonitrile group, which is believed to contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of phthalimide with 4-cyanobenzyl chloride under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases such as potassium carbonate (K2_2CO3_3) or sodium hydride (NaH) facilitating the nucleophilic substitution reaction .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, studies have reported that the compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis
MCF-7 (Breast)15.0Inhibition of cell cycle progression
HeLa (Cervical)10.0Modulation of signaling pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism underlying the biological activity of this compound is multifaceted. It is believed to interact with specific enzymes or receptors involved in cell signaling pathways. For example, it may inhibit kinases that play crucial roles in cancer cell survival and proliferation . Additionally, its ability to modulate inflammatory responses suggests potential applications in treating inflammatory diseases.

Study on Anticancer Efficacy

A notable study published in Pharmacology Research highlighted the efficacy of this compound against lung cancer cells. The study demonstrated that treatment with varying concentrations led to significant reductions in cell viability and increased markers of apoptosis .

Antimicrobial Efficacy Evaluation

In another investigation focusing on antimicrobial properties, researchers tested the compound against a panel of bacterial strains. The findings indicated that it effectively inhibited bacterial growth at sub-micromolar concentrations, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile?

  • Methodology : The compound can be synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, the phthalimide moiety can be introduced through alkylation of a benzonitrile precursor with 2-(bromomethyl)isoindoline-1,3-dione. Alternatively, CuAAC reactions (click chemistry) using azide-functionalized intermediates and propargyl phthalimide derivatives in THF/water mixtures under catalytic Cu(I) conditions are effective .
  • Key Considerations : Optimize reaction stoichiometry (1.1–1.2 equivalents of alkylating agent) and monitor progress via TLC or UPLC-MS to minimize side products.

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Data collection on a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K ensures high-resolution data. Refinement in SHELXL includes anisotropic displacement parameters for non-H atoms and hydrogen placement via riding models .
  • Example Parameters :

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
MonoclinicC2/c24.96553.834926.7584115.5

Q. What safety protocols are essential for handling this compound in the lab?

  • Guidelines : Use PPE (gloves, goggles) and work in a fume hood. Sigma-Aldrich safety data for analogous compounds highlight risks of skin/eye irritation and recommend storage at 0–6°C for moisture-sensitive derivatives . Avoid inhalation and dispose of waste via approved chemical protocols.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the phthalimide-benzo nitrile scaffold?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Tools like Gaussian 16 or ORCA model reaction pathways (e.g., acylation or SNAr reactions). DSSTox and EPA databases provide toxicity predictions for derivative design .
  • Case Study : Modeling the electron-withdrawing effect of the benzonitrile group reveals enhanced electrophilicity at the phthalimide carbonyl, facilitating nucleophilic attack by amines .

Q. How are discrepancies in NMR data resolved for structurally similar derivatives?

  • Analysis : Compare experimental 1H^1H and 13C^{13}C NMR shifts with computed values (e.g., via ACD/Labs or MestReNova). For example, in 4-(1-(2-cyclohexyl-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile, the methyl group at δ 1.74 ppm (singlet) and aromatic protons at δ 7.92–7.73 ppm align with calculated shifts within 0.2 ppm tolerance .
  • Troubleshooting : Solvent effects (DMSO vs. CDCl3_3) and concentration adjustments mitigate signal splitting.

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Optimization :

Intermediate Purification : Use flash chromatography (hexane/EtOAc gradient) to isolate key intermediates.

Catalyst Screening : Test Pd(OAc)2_2/XPhos for Buchwald-Hartwig couplings or Zn(OTf)2_2 for Lewis acid-mediated steps.

Reaction Monitoring : In situ IR spectroscopy tracks carbonyl group consumption (e.g., 1680–1720 cm1^{-1} for phthalimide) .

Q. How is the compound evaluated for biological activity in antimicrobial assays?

  • Protocol : Resazurin microplate assays determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv. Prepare 2-fold dilutions in Middlebrook 7H9 broth (0.05% Tween 80) and incubate at 37°C for 7 days. Fluorescence readouts (Ex/Em = 560/590 nm) quantify bacterial viability relative to isoniazid controls (MIC = 1.8 µM) .

Q. Data Contradiction & Validation

Q. How to reconcile conflicting crystallographic data for derivatives with similar substituents?

  • Resolution : Cross-validate unit cell parameters with Cambridge Structural Database (CSD) entries. For example, a monoclinic system (C2/c) with Z = 8 is typical for phthalimide derivatives, but deviations in β angles >2° may indicate twinning or incorrect space group assignment. Re-process raw data with Olex2 or APEX4 .

Properties

IUPAC Name

4-[(1,3-dioxoisoindol-2-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-9-11-5-7-12(8-6-11)10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKQBGKIYWXTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 37 g (0.2 mol) of potassium phthalimide in 200 ml of DMF was added 50 ml of a solution of 19.6 g (0.1 mol) of α-bromo-p-tolunitrile in DMF at room temperature in argon atmosphere. The reaction mixture was stirred at 90° C. for 3 hours, then cooled to room temperature and poured into 400 ml of ice-water, followed by extraction with benzene-ether (1:1). The organic layer was washed with saturated aqueous solution of sodium chloride, dried over Na2SO4 and concentrated, giving 24.9 g (yield 95%) of 4-phthalimidomethylbenzonitrile.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
19.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three

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